ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE
Overview
Description
ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom
Preparation Methods
The synthesis of ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Amidation: The chlorinated thiophene is reacted with ethylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethyl propanoate under acidic conditions to yield the target compound.
Chemical Reactions Analysis
ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
ETHYL 3-[({[1-(5-CHLORO-2-THIENYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amide and ester functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[1-(5-chlorothiophen-2-yl)ethylcarbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-18-11(16)6-7-14-12(17)15-8(2)9-4-5-10(13)19-9/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREZSJSJZRTPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC(C)C1=CC=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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